methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, propoxybenzoyl, oxo, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrole structure, followed by the introduction of the thiazole ring and the various substituents. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to produce the compound at a scale suitable for its intended applications while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The propoxybenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo group can yield an alcohol.
Scientific Research Applications
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 2-METHYL-3-HYDROXY-4-PYRONE
Uniqueness
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its combination of hydroxyl, propoxybenzoyl, oxo, and thiazole groups makes it distinct from other similar compounds.
Properties
Molecular Formula |
C30H30N2O7S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-14-38-20-10-8-19(9-11-20)24-23(25(33)22-13-12-21(16-17(22)3)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h6,8-13,16,24,33H,1,7,14-15H2,2-5H3/b25-23+ |
InChI Key |
YYSDYXSOMKUQEC-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
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